Cas no 65618-05-5 (INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-)
![INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- structure](https://www.kuujia.com/scimg/cas/65618-05-5x500.png)
INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- Chemical and Physical Properties
Names and Identifiers
-
- INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-
- 8-bromoindolo[2,1-b]quinazoline-6,12-dione
- INPHXCCBDRGBRF-UHFFFAOYSA-N
- CS-0326724
- MFCD07637587
- 65618-05-5
- BDBM50442987
- 8-Bromotryptanthrin
- STL514773
- AKOS032435071
- SY339413
- CHEMBL72165
- SCHEMBL9222306
-
- Inchi: InChI=1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H
- InChI Key: INPHXCCBDRGBRF-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2
Computed Properties
- Exact Mass: 325.96909g/mol
- Monoisotopic Mass: 325.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
- XLogP3: 2.7
INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR450114-1g |
8-Bromoindolo[2,1-b]quinazoline-6,12-dione |
65618-05-5 | 1g |
£295.00 | 2025-02-20 | ||
abcr | AB597866-1g |
8-Bromoindolo[2,1-b]quinazoline-6,12-dione; . |
65618-05-5 | 1g |
€565.10 | 2024-07-24 | ||
Apollo Scientific | OR450114-250mg |
8-Bromoindolo[2,1-b]quinazoline-6,12-dione |
65618-05-5 | 250mg |
£95.00 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397394-250mg |
8-Bromoindolo[2,1-b]quinazoline-6,12-dione |
65618-05-5 | 98% | 250mg |
¥1566.00 | 2024-05-05 | |
abcr | AB597866-250mg |
8-Bromoindolo[2,1-b]quinazoline-6,12-dione; . |
65618-05-5 | 250mg |
€209.10 | 2024-07-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397394-1g |
8-Bromoindolo[2,1-b]quinazoline-6,12-dione |
65618-05-5 | 98% | 1g |
¥4545.00 | 2024-05-05 |
INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- Related Literature
-
Pedro Brand?o,Carolina Marques,Eugénia Pinto,Marta Pineiro,Anthony J. Burke New J. Chem. 2021 45 14633
Additional information on INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-
INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- (CAS No. 65618-05-5): A Comprehensive Overview
INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- (CAS No. 65618-05-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound belongs to the class of indoloquinazoline derivatives, which are known for their broad spectrum of biological activities. The presence of a bromo substituent at the 8-position enhances its reactivity and potential utility in synthetic chemistry and drug development.
The structure of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- features a fused ring system consisting of an indole and a quinazoline moiety. This conformation allows for multiple interaction sites with biological targets, making it a versatile scaffold for medicinal chemistry. The dione functional group at the 6 and 12 positions contributes to its reactivity, enabling further derivatization and modification.
In recent years, there has been a surge in research focused on indoloquinazoline derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that these compounds exhibit potent activity against a range of diseases, including cancer, inflammation, and infectious disorders. The bromo-substituted derivative of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE has been particularly studied for its potential as an intermediate in the synthesis of novel therapeutic agents.
One of the most compelling aspects of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- is its role in the development of targeted therapies. Researchers have leveraged its structural features to design molecules that selectively interact with specific biological pathways. For instance, studies have highlighted its potential in inhibiting kinases and other enzymes involved in tumor growth and progression. The bromo group serves as a handle for further chemical modifications, allowing scientists to fine-tune the pharmacological properties of the compound.
The pharmacological profile of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- has been extensively explored in preclinical studies. These investigations have revealed that the compound exhibits significant anti-proliferative effects on various cancer cell lines. Additionally, it has shown promise in modulating inflammatory responses by interacting with key signaling pathways. Such findings have positioned this compound as a valuable candidate for further clinical development.
Advances in synthetic methodologies have also contributed to the growing interest in INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-. Modern techniques allow for efficient synthesis of this compound and its derivatives under mild conditions. This accessibility has facilitated rapid screening and optimization processes in drug discovery programs. Moreover, the ease of functionalization makes it an attractive scaffold for structure-activity relationship (SAR) studies.
The biological activity of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-, particularly in the context of cancer therapy, has been linked to its ability to disrupt essential cellular processes. Research indicates that it can induce apoptosis in cancer cells by activating stress signaling pathways. Furthermore, it has been shown to inhibit angiogenesis—the formation of new blood vessels that support tumor growth—by targeting vascular endothelial growth factor (VEGF) receptors.
Recent studies have also explored the potential applications of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- in treating infectious diseases. The compound’s ability to interfere with microbial protein synthesis has made it a candidate for developing novel antibiotics. By targeting conserved bacterial enzymes or metabolic pathways, this derivative could offer a new strategy against drug-resistant pathogens.
The synthetic utility of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-, especially with its bromo substituent at the 8-position, has opened up new avenues in medicinal chemistry. This functional group allows for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures and have been widely used in the synthesis of biologically active molecules.
In conclusion,INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE,8-bromo-* represents a promising scaffold with significant therapeutic potential across multiple disease areas. Its unique structural features and reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance is expected to grow, driving further innovation in pharmaceutical sciences.
65618-05-5 (INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-) Related Products
- 885518-26-3(4-Fluoro-1H-indol-6-amine)
- 946270-52-6(6-(4-methoxyphenyl)methyl-4-(2-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)
- 2248280-84-2(3-(3-Bromophenyl)-4-(difluoromethyl)-5-methyl-1,2-oxazole)
- 897365-92-3(methyl 3-hydroxy-5-methylhexanoate)
- 1095512-39-2(2,2,2-trifluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine)
- 1805941-50-7(6-(Aminomethyl)-2-bromo-4-(difluoromethyl)pyridine-3-methanol)
- 2148665-07-8(3-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2228221-59-6(1-{1-(tert-butoxy)carbonyl-3-methylpiperidin-4-yl}-2,2-difluorocyclopropane-1-carboxylic acid)
- 2172112-95-5(3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid)
- 90585-88-9((E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide)
